BenchChemオンラインストアへようこそ!

5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide

physicochemical_profiling drug_likeness permeability

5-Bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a defined 2-furanilide with a 5-bromofuran-2-carboxamide core and a 4-(4-chlorophenyl)piperazine moiety. This specific halogenation pattern is essential for FSH receptor agonist SAR, enabling bromine-dependent halogen bonding and reduced oxidative metabolism vs. electron-rich furans. Use as a reference in cAMP/β-arrestin assays, PAMPA/Caco-2 permeability calibration (cLogP 3.9), and co-crystallization to map halogen-bonding hotspots. Purchase ensures a validated SAR tool for probing halogenated heteroaryl influence on target engagement.

Molecular Formula C17H19BrClN3O2
Molecular Weight 412.71
CAS No. 1049415-76-0
Cat. No. B2657808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide
CAS1049415-76-0
Molecular FormulaC17H19BrClN3O2
Molecular Weight412.71
Structural Identifiers
SMILESC1CN(CCN1CCNC(=O)C2=CC=C(O2)Br)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H19BrClN3O2/c18-16-6-5-15(24-16)17(23)20-7-8-21-9-11-22(12-10-21)14-3-1-13(19)2-4-14/h1-6H,7-12H2,(H,20,23)
InChIKeyMSANRMCXHQTEJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide (CAS 1049415-76-0): Core Identity for Scientific Procurement


5-Bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide (CAS 1049415-76-0, PubChem CID 42267030) is a synthetic 2‑furanilide that couples a 5‑bromofuran‑2‑carboxamide warhead with a 4‑(4‑chlorophenyl)piperazine moiety via an ethylene linker. The compound is a member of the broader 2‑carboxamide piperazine class, which has been patented as potent follicle‑stimulating hormone (FSH) receptor agonists [1]. Its computed physicochemical profile (XLogP3 3.9, molecular weight 412.7 g/mol, 1 H‑bond donor, 4 H‑bond acceptors) [2] places it in drug‑like chemical space, but its procurement value is defined by the specific substitution pattern that distinguishes it from close structural neighbors.

Why 5-Bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide Cannot Be Replaced by Generic Analogs


The 2‑carboxamide piperazine chemotype is highly sensitive to both the nature of the heteroaryl acyl group and the N‑aryl substituent on the piperazine ring. The 5‑bromofuran‑2‑carboxamide motif introduces a specific electronic and steric environment that controls target engagement; replacement of bromine with hydrogen, chlorine, or a methyl group alters the hydrogen‑bonding capacity of the furan oxygen and shifts the conformational preferences of the amide linker [1]. Likewise, the 4‑chlorophenyl group on the piperazine nitrogen is a critical pharmacophoric element for receptor binding within the FSH receptor agonist series [2]. Substituting either module with a generic fragment is expected to produce a compound with measurably different target affinity, selectivity, and physicochemical properties, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 5-Bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide


Lipophilicity Difference Relative to the Des‑Bromo Analog: Impact on Membrane Permeability and Assay Behavior

The 5‑bromo substituent on the furan ring increases the computed lipophilicity by approximately 0.6–0.8 logP units relative to the des‑bromo parent compound N‑(2‑(4‑(4‑chlorophenyl)piperazin‑1‑yl)ethyl)furan‑2‑carboxamide (predicted XLogP3 ≈ 3.1–3.3). The target compound exhibits an XLogP3 of 3.9 [1], which translates to a roughly 4‑ to 6‑fold higher predicted octanol‑water partition coefficient. In cell‑based assays, this difference can materially alter the free intracellular concentration achievable at a given nominal dose, influencing apparent potency and the risk of non‑specific binding [2].

physicochemical_profiling drug_likeness permeability

Hydrogen‑Bond Acceptor Count Advantage Over Phenyl/Thienyl Analogs

The 5‑bromofuran‑2‑carboxamide substructure provides four hydrogen‑bond acceptors (furan ring oxygen, amide carbonyl oxygen, and two nitrogen atoms in the piperazine ring) as computed by Cactvs [1]. In contrast, the corresponding 5‑bromothiophene‑2‑carboxamide analog would offer only three H‑bond acceptors (thiophene lacks the ring oxygen capable of acting as a strong H‑bond acceptor due to the larger, less electronegative sulfur atom). The furan oxygen can engage in additional dipole‑dipole or hydrogen‑bond interactions within protein binding pockets, a feature exploited in the 2‑carboxamide piperazine FSH receptor agonist series where the heteroaryl ring is a critical recognition element [2].

molecular_recognition structure‑activity_relationships target_engagement

Rotatable Bond Count and Conformational Flexibility Differentiating from N‑Arylpiperazine Carboxamides

The ethylene linker between the piperazine ring and the carboxamide nitrogen adds conformational degrees of freedom not present in directly N‑acylated piperazine analogs. The target compound has 5 rotatable bonds [1], compared to approximately 3–4 rotatable bonds for N‑(4‑chlorophenyl)piperazine‑1‑carboxamide derivatives where the carboxamide is directly attached to the piperazine ring. The increased flexibility can permit a more favorable fit into deep or irregular binding pockets but also carries an entropic penalty upon binding, which must be compensated by enthalpic interactions. In the FSH receptor agonist patent series, the nature of the R3 linker (including alkylene spacers) was found to modulate agonist potency [2].

conformational_analysis entropy binding_free_energy

Recommended Application Scenarios for 5-Bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide Based on Evidence


FSH Receptor Agonist Lead Optimization and Screening

The compound belongs to the 2‑carboxamide piperazine class disclosed as FSH receptor agonists [1]. Its 5‑bromofuran and 4‑chlorophenyl substitution pattern represents a specific SAR point that can be used to probe the tolerance of the FSH receptor ligand‑binding domain for halogenated heteroaryl groups. It is suitable for use in recombinant FSH receptor cell‑based assays (e.g., cAMP accumulation or β‑arrestin recruitment) as a tool to benchmark the contribution of the bromine atom to agonist potency relative to des‑halo or alternative halogen analogs.

Physicochemical Property Benchmarking for CNS‑Penetrant Library Design

With a computed XLogP3 of 3.9 and a molecular weight of 412.7 g/mol [2], this compound sits in a property space (3 < logP < 5, MW < 450) that is permissive for blood‑brain barrier penetration according to CNS MPO scoring guidelines. Its purchase can serve as a reference compound for calibrating permeability assays (PAMPA or Caco‑2) when evaluating the impact of bromine substitution on membrane transit in a piperazine‑focused chemical series.

Halogen‑Bonding Interaction Probe in Structural Biology

The 5‑bromofuran moiety presents a polarizable bromine atom capable of engaging in halogen‑bonding interactions with backbone carbonyl oxygens or side‑chain carboxylates in protein binding sites. This compound can be used in co‑crystallization or cryo‑EM studies to identify halogen‑bonding hotspots when paired with the des‑bromo control compound, providing structural rationale for affinity differences observed in biochemical assays.

Negative Control for Redox‑Sensitive Assays

The bromine atom on the furan ring makes the compound more electron‑deficient than its non‑halogenated counterpart, reducing its susceptibility to oxidative metabolism by cytochrome P450 enzymes compared to electron‑rich furan derivatives. This property makes the compound a useful negative control in reactive metabolite formation screens (e.g., glutathione trapping assays) when assessing the metabolic liability of furan‑containing lead series.

Quote Request

Request a Quote for 5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.